N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide
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Overview
Description
N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide is a chemical compound with a unique structure that includes a benzothiazine ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide typically involves the reaction of 4-methylphenylamine with 2-chloroacetyl chloride to form an intermediate, which is then cyclized with sulfur to produce the benzothiazine ring. The final step involves the acetylation of the benzothiazine intermediate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazine ring to a benzothiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis or modulate inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Acetamide, N-(3-methylphenyl)-
Uniqueness
N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide is unique due to its specific benzothiazine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N2OS |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide |
InChI |
InChI=1S/C17H16N2OS/c1-11-7-9-13(10-8-11)16-17(18-12(2)20)21-15-6-4-3-5-14(15)19-16/h3-10,17H,1-2H3,(H,18,20) |
InChI Key |
CKFTUQSHNJHTSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2NC(=O)C |
Origin of Product |
United States |
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